molecular formula C21H20ClN5O2S B2409435 2-[(6-{[(2-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide CAS No. 1116006-46-2

2-[(6-{[(2-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide

Cat. No.: B2409435
CAS No.: 1116006-46-2
M. Wt: 441.93
InChI Key: OHKXUJZXTKIKBA-UHFFFAOYSA-N
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Description

2-[(6-{[(2-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic rings, amide groups, and thioether linkages, which contribute to its diverse reactivity and functionality.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[6-[(2-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O2S/c1-14(28)26-16-6-8-17(9-7-16)27-20(29)12-30-21-10-19(24-13-25-21)23-11-15-4-2-3-5-18(15)22/h2-10,13H,11-12H2,1H3,(H,26,28)(H,27,29)(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKXUJZXTKIKBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC=NC(=C2)NCC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-{[(2-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Introduction of the 2-chlorobenzyl Group: The 2-chlorobenzyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrimidine ring is replaced by the 2-chlorobenzylamine.

    Thioether Formation: The thioether linkage is formed by reacting the pyrimidine derivative with a thiol compound under mild conditions.

    Acetamidophenyl Group Addition: The final step involves coupling the acetamidophenyl group to the thioether-containing pyrimidine derivative through amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-[(6-{[(2-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated derivatives, substituted aromatic compounds

Scientific Research Applications

2-[(6-{[(2-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide has found applications in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(6-{[(2-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of biochemical pathways, resulting in the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetamidophenyl)-2-((6-((2-bromobenzyl)amino)pyrimidin-4-yl)thio)acetamide
  • N-(4-acetamidophenyl)-2-((6-((2-fluorobenzyl)amino)pyrimidin-4-yl)thio)acetamide
  • N-(4-acetamidophenyl)-2-((6-((2-methylbenzyl)amino)pyrimidin-4-yl)thio)acetamide

Uniqueness

2-[(6-{[(2-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide stands out due to the presence of the 2-chlorobenzyl group, which can impart unique electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications.

Biological Activity

The compound 2-[(6-{[(2-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide , also known as M179-3192, is a synthetic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on antimicrobial properties, cytotoxicity, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C21H21ClN4O3S
  • IUPAC Name : this compound
  • SMILES Notation : COc(ccc(NC(CSc1cc(NCc(cccc2)c2Cl)ncn1)=O)c1)c1OC

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity. The following findings summarize the biological evaluations:

Minimum Inhibitory Concentration (MIC)

Research indicates that certain derivatives possess low MIC values against various pathogens:

  • Compound 7b : MIC values ranging from 0.22 to 0.25 μg/mL against tested bacterial strains, including Staphylococcus aureus and Staphylococcus epidermidis .

Minimum Bactericidal Concentration (MBC)

The MBC values for these derivatives indicate their potential as effective bactericides:

  • Active against pathogenic isolates with confirmed -cidal activities, suggesting that these compounds can effectively eliminate bacteria rather than merely inhibiting their growth .

Biofilm Inhibition

The ability to inhibit biofilm formation is crucial for treating chronic infections:

  • The evaluated compounds showed a superior percentage reduction in biofilm formation compared to Ciprofloxacin, highlighting their potential in preventing biofilm-associated infections .

Cytotoxicity and Safety Profile

The safety profile of the compound is essential for its therapeutic application:

  • Hemolytic Activity : The hemolytic activity was significantly low (% lysis ranging from 3.23% to 15.22% ) when compared to Triton X-100, indicating a favorable safety profile .
  • Cytotoxicity : Noncytotoxicity was confirmed with IC50 values greater than 60 μM , suggesting that these compounds are safe at therapeutic concentrations .

Understanding the mechanisms through which these compounds exert their biological effects is critical:

  • The derivatives are reported to inhibit DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values between 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR, indicating their potential as dual-action agents in antimicrobial therapy .

Case Studies

Several studies have explored the efficacy of this compound in various contexts:

  • In Vitro Antimicrobial Evaluation :
    • A comprehensive study evaluated the antimicrobial properties of multiple derivatives, establishing a correlation between structural modifications and increased potency against resistant strains .
  • Synergistic Effects :
    • Combinations with existing antibiotics like Ciprofloxacin and Ketoconazole demonstrated synergistic effects, lowering MICs and enhancing overall efficacy against resistant bacterial strains .

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